Biofilm-Enriched Medium Potency: TCA1 MIC50 Shift vs. Standard 7H9 Medium
TCA1 exhibits substantially enhanced potency under biofilm culture conditions, a phenotype relevant to Mtb persistence and drug tolerance, compared to standard planktonic growth medium. For M. tuberculosis H37Rv, the MIC50 in biofilm medium is 0.01 µg/mL versus 0.19 µg/mL in 7H9 medium, representing a 19-fold potency increase [1]. This medium-dependent activity differential is consistent across multiple mycobacterial species (M. smegmatis: 20-fold; M. bovis BCG: 75-fold; Mtb H37Rv: 19-fold) . In contrast, most DprE1 inhibitors including BTZ043 were identified and characterized under standard aerobic growth conditions, and systematic comparative biofilm-medium activity data for BTZ043 are not reported in primary literature, limiting direct comparison of this phenotype [2].
| Evidence Dimension | MIC50 (minimum inhibitory concentration for 50% inhibition) in biofilm medium vs. 7H9 medium |
|---|---|
| Target Compound Data | Mtb H37Rv biofilm medium MIC50 = 0.01 µg/mL; 7H9 medium MIC50 = 0.19 µg/mL |
| Comparator Or Baseline | M. smegmatis: biofilm MIC50 = 0.03 µg/mL vs. 7H9 MIC50 = 4.5 µg/mL (150-fold); M. bovis BCG: biofilm MIC50 = 0.04 µg/mL vs. 7H9 MIC50 = 3.0 µg/mL (75-fold) |
| Quantified Difference | 19-fold to 150-fold increased potency in biofilm medium depending on mycobacterial species |
| Conditions | Mtb H37Rv cultured in biofilm formation medium (air-liquid interface pellicle assay) compared to standard 7H9 broth |
Why This Matters
Biofilm conditions mimic the persistent, drug-tolerant state of Mtb encountered in chronic infection, making TCA1 a differentiated tool for studying nonreplicating persister biology that standard DprE1 inhibitors may not adequately model.
- [1] Wang F, et al. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis. Proc Natl Acad Sci U S A. 2013;110(27):E2510-E2517. View Source
- [2] Makarov V, Manina G, Mikusova K, Möllmann U, Ryabova O, Saint-Joanis B, Dhar N, Pasca MR, Buroni S, Lucarelli AP, Milano A, De Rossi E, Belanova M, Bobovska A, Dianiskova P, Kordulakova J, Sala C, Fullam E, Schneider P, McKinney JD, Brodin P, Christophe T, Waddell S, Butcher P, Albrethsen J, Rosenkrands I, Brosch R, Nandi V, Bharath S, Gaonkar S, Shandil RK, Balasubramanian V, Balganesh T, Tyagi S, Grosset J, Riccardi G, Cole ST. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. 2009;324(5928):801-804. View Source
